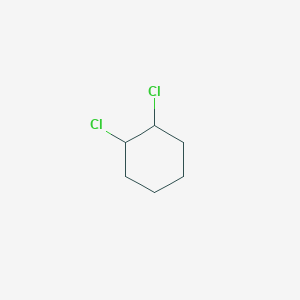

1,2-Dichlorocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEZIBFVJYNETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859545 | |

| Record name | 1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-21-7 | |

| Record name | 1,2-Dichlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DICHLOROCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 1,2-Dichlorocyclohexane

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichlorocyclohexane

Abstract

This compound is a chlorinated derivative of cyclohexane (B81311) that serves as a key model compound in stereochemical and conformational analysis. It exists as three stereoisomers: a meso compound (cis-1,2-dichlorocyclohexane) and a pair of enantiomers (trans-(1R,2R)- and (1S,2S)-dichlorocyclohexane). The distinct spatial arrangements of the chlorine atoms on the cyclohexane ring dictate the physical properties, stability, and reactivity of these isomers. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and physicochemical properties of this compound, intended for researchers in organic chemistry and drug development.

Stereoisomerism and Conformational Analysis

The relationship between the stereoisomers of this compound is fundamental to understanding its chemistry. The molecule has two stereocenters at carbons 1 and 2.

-

cis-1,2-Dichlorocyclohexane : In this isomer, the two chlorine atoms are on the same side of the cyclohexane ring. Despite having two stereocenters, the molecule possesses a plane of symmetry, making it an achiral meso compound.[1][2][3] The chair conformation of the cis isomer is chiral, but it undergoes rapid ring inversion to its non-superimposable mirror image, resulting in a racemic mixture of conformers that cannot be resolved.[1][2][3] In each chair conformation, one chlorine atom occupies an axial position while the other is equatorial (a,e or e,a).[1] This arrangement is less stable than the diequatorial conformation of the trans isomer.[1]

-

trans-1,2-Dichlorocyclohexane : The trans isomer has the two chlorine atoms on opposite sides of the ring. It exists as a pair of enantiomers: (1R,2R)-1,2-dichlorocyclohexane and (1S,2S)-1,2-dichlorocyclohexane.[2][3] The trans isomer can exist in two chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.[4][5] The diequatorial conformer is significantly more stable and thus predominates at equilibrium, as it minimizes steric hindrance.[4][5]

Synthesis of this compound Isomers

Stereospecific synthesis routes are employed to selectively produce the cis or trans isomers.

Synthesis of cis-1,2-Dichlorocyclohexane

A highly stereospecific method for synthesizing the cis isomer involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane.[1] This reaction proceeds with inversion of configuration at both carbon atoms of the epoxide ring, effectively resulting in a cis-addition of chlorine across the original double bond.[1][6]

Synthesis of trans-1,2-Dichlorocyclohexane

The trans isomer is typically prepared by the direct chlorination of cyclohexene. This reaction proceeds via a classic electrophilic addition mechanism involving a cyclic chloronium ion intermediate. The subsequent backside attack by a chloride ion results in the anti-addition of the two chlorine atoms, yielding the trans product.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dichlorocyclohexane, focusing on their conformational analysis, thermodynamic stability, and spectroscopic characterization. Detailed experimental protocols for the synthesis and separation of the cis and trans isomers are also presented to aid in their practical application in research and development.

Stereoisomerism and Conformational Analysis

This compound exists as three stereoisomers: a pair of enantiomers for the trans isomer, (1R,2R)- and (1S,2S)-1,2-dichlorocyclohexane, and a meso compound for the cis isomer, (cis)-1,2-dichlorocyclohexane.[1] The distinct spatial arrangements of the chlorine atoms on the cyclohexane (B81311) ring give rise to significant differences in their physical and chemical properties.

The conformational landscape of these isomers is best understood by examining their chair conformations. Due to the steric bulk of the chlorine atoms, there is a preference for them to occupy the more spacious equatorial positions to minimize steric strain.[2]

trans-1,2-Dichlorocyclohexane (B1586812)

The trans isomer can exist in two rapidly interconverting chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions that destabilize the diaxial form. The energy difference between the diequatorial and diaxial conformers is approximately 1.04 kcal/mol, favoring the diequatorial conformation.[3]

dot

Caption: Conformational equilibrium of trans-1,2-dichlorocyclohexane.

cis-1,2-Dichlorocyclohexane (B86984)

The cis isomer is a meso compound, meaning it is achiral despite having two stereocenters.[1] In its chair conformation, one chlorine atom must occupy an axial position while the other is in an equatorial position (axial-equatorial). Ring flipping results in an enantiomeric conformation where the positions of the axial and equatorial chlorines are interchanged. These two conformations are of equal energy and exist in a 1:1 ratio at equilibrium.[1] The presence of an axial chlorine atom in both conformers makes the cis isomer inherently less stable than the diequatorial conformer of the trans isomer.[2][4]

dot

Caption: Conformational equilibrium of cis-1,2-dichlorocyclohexane.

Quantitative Data Summary

The following tables summarize key quantitative data for the cis and trans isomers of this compound.

Table 1: Thermodynamic and Physical Properties

| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |

| Molar Mass ( g/mol ) | 153.05 | 153.05 |

| Boiling Point (°C) | ~190 | ~188 |

| Relative Stability | Less stable | More stable |

| Energy Difference (vs. trans-diequatorial) | ~2 kcal/mol higher | 0 kcal/mol (reference) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |

| ¹H NMR (δ, ppm) | CHCl: ~4.3 (broad singlet) CH₂: ~1.4-2.2 (multiplet) | CHCl: ~3.9 (multiplet) CH₂: ~1.2-2.3 (multiplet) |

| ¹³C NMR (δ, ppm) | C1/C2: ~64.5 C3/C6: ~31.0 C4/C5: ~23.5 | C1/C2: ~66.0 C3/C6: ~33.5 C4/C5: ~24.0 |

| IR (cm⁻¹) | C-H stretch: ~2850-2950 C-Cl stretch: ~680, ~740 | C-H stretch: ~2860-2940 C-Cl stretch: ~690, ~750 |

Experimental Protocols

Synthesis of cis-1,2-Dichlorocyclohexane

This protocol describes the synthesis of cis-1,2-dichlorocyclohexane from 1,2-epoxycyclohexane with inversion of configuration at both carbon atoms.[5]

Workflow:

dot

Caption: Synthesis workflow for cis-1,2-dichlorocyclohexane.

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, dissolve triphenylphosphine in anhydrous benzene and cool in an ice bath.

-

Bubble chlorine gas through the solution until a lemon-yellow color persists.

-

Add a solution of 1,2-epoxycyclohexane in benzene dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and reflux the mixture for 4 hours.

-

Cool the reaction mixture and quench with methanol.

-

Concentrate the mixture under reduced pressure.

-

Triturate the residue with petroleum ether to precipitate triphenylphosphine oxide.

-

Filter the mixture and wash the filtrate with aqueous sodium bisulfite and water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate.

-

Distill the crude product under reduced pressure to obtain pure cis-1,2-dichlorocyclohexane.

Synthesis of trans-1,2-Dichlorocyclohexane

This protocol outlines the synthesis of trans-1,2-dichlorocyclohexane from cyclohexene (B86901) via the formation of trans-2-chlorocyclohexanol (B14723591).

Workflow:

dot

Caption: Synthesis workflow for trans-1,2-dichlorocyclohexane.

Methodology: Step 1: Synthesis of trans-2-Chlorocyclohexanol [6]

-

Prepare a solution of hypochlorous acid by reacting chlorine gas with a suspension of mercuric oxide in water, followed by the addition of nitric acid.

-

In a separate flask, vigorously stir cyclohexene and add the prepared hypochlorous acid solution portion-wise, maintaining the temperature between 15-20°C.

-

After the reaction is complete, saturate the solution with salt and steam distill the mixture.

-

Separate the oily layer from the distillate, extract the aqueous layer with ether, and combine the organic fractions.

-

Dry the organic layer over anhydrous sodium sulfate and distill under reduced pressure to obtain trans-2-chlorocyclohexanol.

Step 2: Synthesis of trans-1,2-Dichlorocyclohexane

-

To a stirred solution of trans-2-chlorocyclohexanol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to yield trans-1,2-dichlorocyclohexane.

Separation of cis and trans Isomers

Gas chromatography (GC) is the most effective method for separating the cis and trans isomers of this compound.[5] The difference in polarity between the two isomers allows for their separation on a polar stationary phase.

Workflow:

dot

Caption: GC separation workflow for this compound isomers.

Typical GC Conditions:

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax 20M) or diethylene glycol succinate (B1194679) stationary phase.[5]

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Due to its higher dipole moment, the cis isomer will typically have a longer retention time on a polar GC column compared to the less polar trans isomer.

References

conformational analysis of 1,2-Dichlorocyclohexane

An In-depth Technical Guide to the Conformational Analysis of 1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules, which in turn dictates their physical properties and biological activity. This compound serves as a classic and instructive model for understanding the complex interplay of steric, electronic, and solvent effects that govern conformational preferences in substituted cyclic systems. This technical guide provides a comprehensive examination of the conformational equilibria of both cis- and trans-1,2-dichlorocyclohexane (B1586812), integrating quantitative data, detailed experimental and computational methodologies, and visual diagrams to elucidate the core principles for a technical audience.

Introduction to Cyclohexane (B81311) Conformation

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen atoms are classified into two distinct sets: six axial hydrogens that are perpendicular to the ring's plane and six equatorial hydrogens that lie roughly within the plane. When substituents are introduced, they can occupy either axial or equatorial positions, and the relative stability of the resulting conformers is governed by a series of energetic factors, most notably steric hindrance.

A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. Consequently, cyclohexane conformers that place larger substituents in the equatorial position are generally more stable. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.

Conformational Analysis of cis-1,2-Dichlorocyclohexane

The cis isomer of this compound has both chlorine atoms on the same face of the ring. In a chair conformation, this arrangement necessitates that one chlorine atom occupies an axial (a) position while the adjacent one occupies an equatorial (e) position.

A crucial aspect of this isomer is the chair-flip process. Upon ring inversion, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. The resulting conformer (e,a) is the enantiomer (non-superimposable mirror image) of the original (a,e) conformer.

Figure 1: Conformational equilibrium of cis-1,2-dichlorocyclohexane.

Because these two conformers are enantiomers, they possess identical energies. Therefore, the Gibbs free energy difference (ΔG°) between them is zero, and they exist in a 1:1 ratio at equilibrium.[1] The rapid interconversion between these enantiomeric conformations renders the molecule achiral overall, and it is classified as a meso compound.[2][3]

Conformational Analysis of trans-1,2-Dichlorocyclohexane

In the trans isomer, the two chlorine atoms are on opposite faces of the ring. This geometric arrangement leads to two distinct chair conformers: one where both chlorines are in axial positions (diaxial, aa) and another where both are in equatorial positions (diequatorial, ee).

Figure 2: Conformational equilibrium of trans-1,2-dichlorocyclohexane.

Based purely on steric considerations (A-values), one would predict the diequatorial (ee) conformer to be significantly more stable than the diaxial (aa) conformer. The (aa) conformer introduces two 1,3-diaxial interactions for each chlorine atom, leading to considerable steric strain. The (ee) conformer avoids these interactions, though it does introduce a gauche interaction between the two adjacent chlorine atoms.

However, experimental and computational studies reveal a more complex situation. In the gas phase, the diaxial conformer is surprisingly stable and is, in fact, the major conformer. An electron diffraction study at 100°C found the gas-phase composition to be approximately 60% diaxial and 40% diequatorial. This "diaxial anomaly" is attributed to stabilizing electrostatic interactions (dipole-dipole and dipole-quadrupole) between the two electronegative chlorine atoms in the anti-periplanar arrangement of the (aa) conformer, which partially offset the steric repulsion.[4]

The conformational equilibrium is highly sensitive to the solvent. In polar solvents, the diequatorial conformer, which has a larger net dipole moment, is better solvated and becomes the more stable conformer.[5] This solvent-dependent equilibrium highlights the necessity of considering the experimental environment when predicting conformational preferences.

Quantitative Conformational Data

The following tables summarize the key quantitative data for the conformational analysis of chloro-substituted cyclohexanes.

Table 1: Conformational Free Energy (A-Value) for Chlorine

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Method of Determination |

| Chlorine (-Cl) | ~0.43 | ~1.8 | NMR Spectroscopy |

| The A-value represents the energy penalty (ΔG°) for a substituent being in the axial versus the equatorial position.[6][7] |

Table 2: Conformational Energy Differences for this compound Isomers

| Isomer | Conformer Equilibrium | ΔG° (kcal/mol) | Conditions | Notes |

| cis | (a,e) ⇌ (e,a) | 0 | All | The conformers are enantiomers and thus have equal energy.[1] |

| trans | (a,a) ⇌ (e,e) | ~ -0.1 to -0.2 | Gas Phase, ~100°C | The diaxial (a,a) conformer is slightly favored.[8] |

| trans | (a,a) ⇌ (e,e) | > 0 | Polar Solvents | The diequatorial (e,e) conformer is favored; magnitude depends on solvent polarity.[5] |

Experimental & Computational Protocols

The determination of conformational equilibria relies on a combination of spectroscopic and computational methods.

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique to study dynamic processes like chair flips. By analyzing changes in the NMR spectrum as a function of temperature, one can determine the populations of different conformers and the energy barrier to their interconversion.

Objective: To determine the equilibrium constant and ΔG° for the trans-1,2-dichlorocyclohexane (a,a) ⇌ (e,e) equilibrium.

Methodology:

-

Sample Preparation: Prepare a solution of trans-1,2-dichlorocyclohexane in a suitable deuterated solvent (e.g., CDCl₃ for a non-polar environment or CD₃CN for a polar environment) in a Class A NMR tube rated for VT work.[9]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the chair flip is rapid on the NMR timescale, and the observed chemical shifts and coupling constants will be a population-weighted average of the two conformers.

-

Low-Temperature Analysis: Gradually lower the spectrometer's probe temperature in steps of 10-20 K.[10] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[11]

-

Coalescence and Decoalescence: As the temperature decreases, the rate of chair interconversion slows. The averaged signals will broaden, then coalesce into a single broad peak, and finally "freeze out" into two distinct sets of signals corresponding to the individual (a,a) and (e,e) conformers at a sufficiently low temperature.

-

Data Analysis (Low Temperature):

-

Population: At a temperature where the conformers are frozen out, integrate the distinct signals for the methine protons (H-C-Cl) of the (a,a) and (e,e) conformers. The ratio of the integrals gives the equilibrium constant K_eq = [(e,e)]/[(a,a)].

-

ΔG° Calculation: Use the equation ΔG° = -RT ln(K_eq) to calculate the free energy difference at that temperature.

-

-

Data Analysis (Fast Exchange):

-

Coupling Constants: In the fast exchange regime, the observed vicinal coupling constant (³J) for the methine protons is a weighted average: J_obs = X_aa * J_aa + X_ee * J_ee, where X is the mole fraction of each conformer.

-

Karplus Equation: The individual coupling constants (J_aa and J_ee) can be estimated using the Karplus equation, which relates ³J to the dihedral angle. For the (a,a) conformer, the H-C-C-H dihedral angle is ~180°, leading to a large ³J (~10-13 Hz). For the (e,e) conformer, the dihedral angle is ~60°, resulting in a small ³J (~2-4 Hz).

-

By measuring J_obs and estimating J_aa and J_ee, one can solve for the mole fractions and determine K_eq.

-

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can distinguish between conformers based on the vibrational frequencies of specific bonds. The C-Cl stretching frequency is sensitive to its axial or equatorial orientation.

Objective: To qualitatively and semi-quantitatively assess the conformer populations in different solvents.

Methodology:

-

Reference Spectra: Obtain theoretical (calculated) or experimental reference spectra to identify the characteristic C-Cl stretching frequencies. Typically, the C-Cl stretch for an equatorial chlorine appears at a higher wavenumber (~750 cm⁻¹) than for an axial chlorine (~680 cm⁻¹).

-

Sample Preparation: Prepare solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, carbon tetrachloride, acetonitrile) in an IR-transparent liquid cell.

-

Spectrum Acquisition: Record the FT-IR spectrum for each solution, ensuring the background spectrum of the pure solvent is subtracted.

-

Data Analysis:

-

Identify the absorption bands corresponding to the axial and equatorial C-Cl stretches.

-

Compare the relative intensities of these bands across the different solvents. An increase in the intensity of the equatorial band in more polar solvents provides direct evidence for a shift in the conformational equilibrium towards the diequatorial conformer.

-

Semi-quantitative analysis can be performed by comparing the integrated areas of the respective absorption bands, although this assumes similar molar absorptivity coefficients.

-

Computational Chemistry Workflow

Computational chemistry provides invaluable insights into the geometries and relative energies of conformers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. idc-online.com [idc-online.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Solved 19. Conformational analysis of substituted | Chegg.com [chegg.com]

- 8. Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to the Chair Conformation of cis-1,2-Dichlorocyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chair conformation of cis-1,2-dichlorocyclohexane (B86984), a molecule of significant interest in stereochemistry and conformational analysis. We delve into the energetic landscape of its conformational isomers, detailing the equilibrium between the two chair forms. This document outlines the key experimental and computational methodologies employed to study such systems, offering detailed protocols for researchers in organic chemistry and drug development. Through a combination of quantitative data, procedural outlines, and visual diagrams, this guide serves as an in-depth resource for understanding the nuanced stereochemistry of substituted cyclohexanes.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of modern organic chemistry, with profound implications for molecular recognition, reactivity, and drug design. The chair conformation represents the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. In the case of disubstituted cyclohexanes, the spatial orientation of the substituents dictates the overall stability and chemical behavior of the molecule. cis-1,2-Dichlorocyclohexane provides a classic example of the interplay between steric and electronic effects in determining conformational preference. In the cis isomer, one chlorine substituent must occupy an axial position while the other assumes an equatorial position. This arrangement leads to a dynamic equilibrium between two enantiomeric chair conformers through a process known as ring flipping.

Conformational Equilibrium and Energetics

The two chair conformations of cis-1,2-dichlorocyclohexane are mirror images of each other and are therefore enantiomers. This enantiomeric relationship means that the two conformers are of equal energy. The equilibrium between these two forms is not governed by a difference in stability but is a dynamic process of interconversion.

The ring flip process involves passing through higher-energy intermediates, such as the half-chair and twist-boat conformations. The energy barrier for the chair-chair interconversion in cyclohexane is approximately 10 kcal/mol.[1]

Quantitative Thermodynamic Data

Due to the enantiomeric relationship between the two chair conformers of cis-1,2-dichlorocyclohexane, the Gibbs free energy change (ΔG°) for the interconversion is zero. Consequently, the equilibrium constant (K) is equal to 1, indicating an equimolar mixture of the two conformers at equilibrium.

| Thermodynamic Parameter | Value | Explanation |

| ΔG° | 0 kcal/mol | The two chair conformers are enantiomers and thus have equal energy. |

| Keq | 1 | The equilibrium constant is 1, indicating a 50:50 mixture of the two conformers. |

| ΔH° | 0 kcal/mol | The enthalpy change is zero as the conformers are isoenergetic. |

| ΔS° | 0 cal/mol·K | The entropy change is zero as the two conformers have the same degree of disorder. |

Experimental Protocols for Conformational Analysis

The primary experimental technique for studying the conformational dynamics of cyclohexane derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow down the rapid chair-chair interconversion of cis-1,2-dichlorocyclohexane on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons and carbons of the individual conformers.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of cis-1,2-dichlorocyclohexane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[2]

-

Ensure the sample is homogeneous and free of particulate matter by filtering if necessary.[2][3]

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[4]

-

-

Instrumental Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity at room temperature.

-

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C NMR spectra at room temperature. At this temperature, the rapid ring flip will result in time-averaged signals.

-

Gradually lower the temperature of the sample in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.[5]

-

Monitor the changes in the spectra as the temperature is decreased. As the rate of interconversion slows, the time-averaged signals will broaden, then decoalesce into separate sets of signals corresponding to each of the two chair conformers.

-

Record the coalescence temperature (Tc), which is the temperature at which the two sets of signals merge into a single broad peak.

-

-

Data Analysis:

-

From the coalescence temperature and the chemical shift difference between the signals of the two conformers at a temperature below Tc, the energy barrier (ΔG‡) for the ring flip can be calculated using the Eyring equation.

-

Integration of the signals for the two conformers at low temperatures can be used to determine their relative populations and thus the equilibrium constant (K) and ΔG°. For cis-1,2-dichlorocyclohexane, the integrals will be equal, confirming a 1:1 ratio.

-

Computational Chemistry Protocols

Computational chemistry provides a powerful tool for modeling the structures and calculating the relative energies of different conformers. Density Functional Theory (DFT) is a widely used method for such studies.

Density Functional Theory (DFT) Calculations

Objective: To perform geometry optimization and calculate the single-point energies of the two chair conformers of cis-1,2-dichlorocyclohexane to confirm their energetic equivalence.

Methodology:

-

Molecular Structure Input:

-

Build the 3D structures of the two enantiomeric chair conformers of cis-1,2-dichlorocyclohexane using a molecular modeling software (e.g., GaussView, Avogadro). Ensure the correct stereochemistry with one axial and one equatorial chlorine atom in each conformer.

-

-

Computational Method Selection:

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer. This process systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface.[8]

-

The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.[8]

-

-

Frequency Calculation:

-

After successful geometry optimization, perform a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer).

-

-

Energy Calculation:

-

The output of the geometry optimization and frequency calculations will provide the electronic energy and the Gibbs free energy of each conformer.

-

Compare the energies of the two optimized chair conformers. The results should show that they are isoenergetic, confirming their enantiomeric relationship.

-

Visualizing Conformational Equilibrium

Diagrams are essential for visualizing the dynamic relationship between the chair conformers of cis-1,2-dichlorocyclohexane.

Caption: Equilibrium between the two enantiomeric chair conformations of cis-1,2-dichlorocyclohexane.

Note: The user would need to replace "--INVALID-LINK--" and "--INVALID-LINK--" with actual URLs of the chair conformation images.

Conclusion

The conformational analysis of cis-1,2-dichlorocyclohexane reveals a fascinating case of dynamic stereoisomerism. The two chair conformers exist as a pair of rapidly interconverting enantiomers of equal energy. This guide has provided a detailed overview of the theoretical and practical aspects of studying this system. The experimental protocols for low-temperature NMR spectroscopy and the computational workflows for DFT calculations outlined herein offer a robust framework for researchers to investigate the conformational behavior of this and other substituted cyclohexanes. A thorough understanding of these principles is paramount for professionals in fields where molecular shape and stereochemistry are critical, such as in the development of new therapeutic agents.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. explorationpub.com [explorationpub.com]

- 8. basic considerations in geometry optimization [cup.uni-muenchen.de]

The Diaxial-Diequatorial Equilibrium of trans-1,2-Dichlorocyclohexane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug-receptor interactions. Among these, trans-1,2-disubstituted cyclohexanes present a classic case of conformational isomerism, existing in a dynamic equilibrium between two chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. This technical guide provides a comprehensive examination of the chair conformation of trans-1,2-dichlorocyclohexane (B1586812), a molecule that challenges simple steric arguments and offers insights into the subtle interplay of steric and electronic effects that govern molecular geometry. While steric hindrance generally favors the diequatorial conformer for bulky substituents, the case of trans-1,2-dichlorocyclohexane is more nuanced, with experimental and theoretical data revealing a significant population of the diaxial conformer, particularly in the gas phase.[1] This guide will delve into the quantitative energetic and structural differences between the two conformers, detail the experimental and computational methodologies used to study this equilibrium, and provide visualizations to elucidate the key concepts.

Conformational Equilibrium: Diaxial vs. Diequatorial

The chair flip of trans-1,2-dichlorocyclohexane interconverts the diequatorial and diaxial conformers.

-

Diequatorial (e,e) Conformer: In this conformation, both chlorine atoms occupy equatorial positions. This arrangement is traditionally considered more stable for substituted cyclohexanes as it minimizes 1,3-diaxial interactions, which are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring.[2][3] However, the diequatorial conformer of trans-1,2-dichlorocyclohexane experiences a gauche interaction between the two chlorine atoms.

-

Diaxial (a,a) Conformer: In this conformation, both chlorine atoms occupy axial positions. This leads to four 1,3-diaxial interactions between the chlorine atoms and the axial hydrogens. While sterically less favorable in many cases, the diaxial conformer of trans-1,2-dichlorocyclohexane is stabilized by electronic factors, specifically hyperconjugation. This involves the donation of electron density from the axial C-H antibonding orbitals to the antibonding orbital of the axial C-Cl bond (σC-H -> σ*C-Cl).[4]

The equilibrium between these two forms is highly dependent on the phase (gas or solution) and the polarity of the solvent.

References

- 1. Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichlorocyclohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,2-Dichlorocyclohexane (C₆H₁₀Cl₂) is a chlorinated derivative of cyclohexane (B81311) that serves as a pivotal model compound in the study of stereochemistry, conformational analysis, and reaction mechanisms in organic chemistry.[1][2] It exists as two primary geometric isomers: cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane (B1586812). These isomers exhibit distinct physical properties and chemical reactivity due to the spatial arrangement of the two chlorine atoms on the cyclohexane ring. The trans isomer exists as a pair of enantiomers, while the cis isomer is a meso compound.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of these isomers, detailed experimental protocols for their synthesis, and an analysis of their conformational preferences and reactivity.

Stereoisomerism and Conformational Analysis

The stereochemical complexity of this compound makes it an excellent subject for illustrating the principles of isomerism. There are three configurational stereoisomers: the (R,R)-trans isomer, the (S,S)-trans isomer, and the cis (meso) isomer.[3] The trans isomers are enantiomers of each other, while the cis isomer is a diastereomer of the trans isomers.[3]

The reactivity and stability of these isomers are heavily influenced by their chair conformations.

-

trans-1,2-Dichlorocyclohexane: The most stable conformation for the trans isomer is the diequatorial (e,e) form, which minimizes steric hindrance between the bulky chlorine atoms.[1] The diaxial (a,a) conformation is significantly less stable and exists in a very low population at equilibrium.

-

cis-1,2-Dichlorocyclohexane: The cis isomer exists as a racemic mixture of two enantiomeric chair conformations that rapidly interconvert via ring-flipping.[1][4] In these conformations, one chlorine atom is in an axial (a) position and the other is in an equatorial (e) position.[1] The inherent steric strain in the axial-equatorial arrangement makes the cis isomer less stable and more reactive than the diequatorial trans isomer.[1][5]

Physical Properties

The physical properties of cis- and trans-1,2-dichlorocyclohexane differ significantly due to their distinct molecular geometries and intermolecular forces. The trans isomer, with its more stable and symmetrical diequatorial conformation, generally has a higher boiling point and melting point compared to the less stable cis isomer. Both isomers are colorless liquids at room temperature and are largely insoluble in water but soluble in non-polar organic solvents such as hexane (B92381) and toluene.[2][5][6]

| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane | General (Isomer not specified) |

| Molecular Formula | C₆H₁₀Cl₂[7] | C₆H₁₀Cl₂[5] | C₆H₁₀Cl₂[8] |

| Molecular Weight | 153.05 g/mol [7] | 153.05 g/mol [9] | 153.05 g/mol [8] |

| Appearance | Colorless to pale yellow liquid[6] | Colorless liquid[5] | Colorless liquid with a mild odor[2] |

| Density | High density compared to water[6] | 1.164 g/mL at 25 °C[9][10] | 1.1960 g/cm³[2] |

| Boiling Point | 105–110 °C at 33 mmHg[11] | 193–194 °C[9][10] | 190.00 °C[2] |

| Melting Point | -5 °C[12] | -6.1 °C[10] | -15.00 °C[2] |

| Refractive Index | nD²⁵ 1.4977[11] | nD²⁰ 1.4917[9][10] | - |

| Flash Point | - | 66 °C[9] | - |

| Solubility | Insoluble in water; soluble in organic solvents[6] | Moderately soluble in water; soluble in organic solvents[5] | Insoluble in water; soluble in non-polar solvents[2] |

Chemical Properties and Reactivity

This compound undergoes reactions typical of haloalkanes, primarily nucleophilic substitution and elimination reactions.[1][6] The stereochemistry of the isomer plays a critical role in determining the reaction pathway and rate.

-

Elimination Reactions (E2): Dehydrohalogenation of this compound typically requires an anti-periplanar arrangement of a proton and the leaving group (chlorine). The trans-diaxial conformer readily undergoes E2 elimination. The cis-isomer, having both axial-equatorial and equatorial-axial conformations, can also undergo E2 elimination, and is generally more reactive in these reactions than the stable trans-diequatorial isomer.[1]

-

Nucleophilic Substitution (SN2): These reactions proceed with an inversion of configuration. The rate of substitution is influenced by steric hindrance around the reaction center.

The strained nature of the cis isomer, with its required axial chlorine atom, renders it more reactive in both substitution and elimination reactions compared to the more stable trans isomer, which can adopt the sterically favored diequatorial conformation.[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from cyclohexane, proceeding through chlorination and elimination to form cyclohexene (B86901), which is then dichlorinated. The stereochemical outcome of the final step depends on the reaction conditions.

Experimental Protocol: Synthesis of cis-1,2-Dichlorocyclohexane

This protocol describes a stereospecific synthesis from 1,2-epoxycyclohexane, which proceeds with inversion of configuration at both carbon atoms, yielding the cis product.[11][13]

Materials:

-

Triphenylphosphine (B44618) (95 g, 0.36 mole)

-

Anhydrous benzene (B151609) (550 mL)

-

Chlorine gas

-

1,2-Epoxycyclohexane (24.5 g, 0.250 mole)

-

Methanol (10 mL)

-

Petroleum ether (30-60°)

-

5% aqueous sodium bisulfite

-

Magnesium sulfate

Procedure:

-

Preparation of Dichlorotriphenylphosphorane (B105816): A 1-L, three-necked flask is charged with triphenylphosphine and 500 mL of anhydrous benzene. The flask is fitted with a gas-inlet tube, a mechanical stirrer, and a condenser protected by a drying tube. The mixture is cooled in an ice bath, and chlorine gas is introduced with stirring until a persistent lemon-yellow color develops.[13]

-

Reaction with Epoxide: A solution of 1,2-epoxycyclohexane (in 50 mL of benzene) is added dropwise to the stirred mixture over approximately 20 minutes.[11][13]

-

Reflux: The ice bath is removed, and the two-phase liquid mixture is stirred and refluxed for 4 hours.[11]

-

Workup: The mixture is cooled, and excess dichlorotriphenylphosphorane is quenched by the slow addition of methanol. The solvent is removed on a rotary evaporator.[13]

-

Purification: The residue is triturated with petroleum ether. The solid triphenylphosphine oxide is removed by suction filtration. The filtrate is washed with 5% sodium bisulfite solution and then with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated.[11][13]

-

Distillation: The final product is purified by distillation. cis-1,2-Dichlorocyclohexane is collected at 105–110 °C (33 mmHg).[11]

Experimental Protocol: Synthesis of trans-1,2-Dichlorocyclohexane

The synthesis of the trans isomer is achieved through the anti-addition of chlorine to cyclohexene.

Materials:

-

Cyclohexene

-

Chlorine gas

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

Procedure:

-

Setup: A solution of cyclohexene in an inert solvent is placed in a flask equipped with a gas inlet tube and a stirrer, protected from light to prevent free-radical side reactions. The flask is cooled in an ice bath.

-

Chlorination: Chlorine gas is bubbled slowly through the cooled, stirred solution. The reaction is typically monitored by the disappearance of the chlorine color.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The resulting crude product, which is predominantly the trans isomer, is purified by vacuum distillation.

Safety and Handling

This compound is a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract.[14][15] The toxicological properties have not been fully investigated.[14]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances. Keep containers tightly closed.[14]

-

Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[15]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[14][16]

References

- 1. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. idc-online.com [idc-online.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 822-86-6: trans-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]

- 6. CAS 10498-35-8: cis-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]

- 7. CIS-1,2-DICHLOROCYCLOHEXANE | 10498-35-8 [m.chemicalbook.com]

- 8. This compound | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 反式-1,2-二氯环己烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]

- 13. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorocyclohexane is a fascinating molecule for the study of stereochemistry and conformational analysis. As a disubstituted cyclohexane (B81311), its chemical and physical properties are intrinsically linked to the spatial arrangement of the two chlorine atoms on the cyclohexane ring. This technical guide provides a comprehensive overview of the molecular structure, bonding, and conformational dynamics of the cis and trans isomers of this compound. Understanding these principles is crucial for professionals in drug development and chemical research, as the three-dimensional structure of a molecule dictates its interactions with biological targets and its reactivity.

This guide summarizes key quantitative data, details the experimental and computational methodologies used to elucidate these structures, and provides visual representations of the underlying chemical principles.

Stereoisomerism in this compound

This compound exists as three stereoisomers: a pair of enantiomers for the trans isomer and a meso compound for the cis isomer.[1]

-

trans-1,2-Dichlorocyclohexane (B1586812): The two chlorine atoms are on opposite sides of the cyclohexane ring. It exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers. These enantiomers are chiral and can be resolved.[1]

-

cis-1,2-Dichlorocyclohexane: The two chlorine atoms are on the same side of the ring. Although it contains two chiral centers, it possesses a plane of symmetry and is therefore a meso compound, making it achiral overall.[1] The chair conformations of the cis isomer are chiral, but they rapidly interconvert into their non-superimposable mirror images, resulting in a racemic mixture of conformers that cannot be separated at room temperature.[1]

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain.[2] The stability of the conformers of this compound is determined by a delicate balance of steric and electronic effects, including 1,3-diaxial interactions, gauche-butane interactions, and dipole-dipole interactions.

trans-1,2-Dichlorocyclohexane

The trans isomer can exist in two distinct chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformer.[3]

-

Diequatorial (e,e) Conformer: Both chlorine atoms occupy equatorial positions. This conformation is generally considered to be more stable due to the avoidance of sterically demanding axial positions.[3]

-

Diaxial (a,a) Conformer: Both chlorine atoms occupy axial positions. This leads to 1,3-diaxial interactions between the chlorine atoms and the axial hydrogen atoms on the same side of the ring.[3]

The equilibrium between these two conformers is influenced by the solvent. In the gas phase, the diaxial conformer is surprisingly stable, which is attributed to favorable hyperconjugative effects. However, in more polar solvents, the more polar diequatorial conformer is stabilized, shifting the equilibrium in its favor.

cis-1,2-Dichlorocyclohexane

The cis isomer exists in two chair conformations, both of which have one chlorine atom in an axial position and the other in an equatorial position (a,e). These two conformers are enantiomeric and therefore have identical energy.[4] The ring flip interconverts these two enantiomeric conformers. The energy barrier for this chair flip is approximately 10 kcal/mol.

Quantitative Structural and Energetic Data

The following tables summarize the key quantitative data for the conformers of this compound based on experimental and computational studies.

Table 1: Structural Parameters of trans-1,2-Dichlorocyclohexane Conformers (Gas-Phase Electron Diffraction)

| Parameter | Diaxial (a,a) Conformer | Diequatorial (e,e) Conformer |

| Bond Lengths (Å) | ||

| C-C (average) | 1.525 | 1.525 |

| C-Cl | 1.806 | 1.787 |

| Bond Angles (degrees) | ||

| ∠C2-C1-Cl | 107.3 | 111.5 |

| ∠C1-C2-C3 | 113.9 | 111.6 |

| ∠C2-C3-C4 | 111.3 | 109.9 |

| Torsion Angles (degrees) | ||

| Cl-C1-C2-Cl | 165.3 | -59.4 |

Table 2: Conformational Energy Differences (ΔE = Eee - Eaa) for trans-1,2-Dichlorocyclohexane

| Method | Medium | ΔE (kcal/mol) |

| Gas-Phase Electron Diffraction | Gas Phase (100 °C) | ~ -0.18 |

| NMR Spectroscopy & Theoretical Calculations | Vapor Phase | 0.95 |

| NMR Spectroscopy & Theoretical Calculations | CCl4 | 0.36 |

| NMR Spectroscopy & Theoretical Calculations | DMSO | -0.80 |

Table 3: Energetic Contributions to Conformational Strain

| Interaction | Estimated Energy (kcal/mol) |

| Gauche Butane (CH3/CH3) | ~0.9 |

| 1,3-Diaxial (CH3/H) | ~0.87 (per interaction) |

| Gauche (Cl/Cl) in diequatorial trans-1,2-dichlorocyclohexane | Contributes to conformational energy |

| 1,3-Diaxial (Cl/H) | ~0.53 (A-value for Cl) |

Experimental and Computational Protocols

The structural and energetic parameters of this compound are determined through a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.[5]

Methodology Overview:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas molecules.

-

Diffraction Pattern: The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings.

-

Data Collection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The radial distribution of scattered electrons is analyzed to determine the internuclear distances (bond lengths) and angles within the molecule. By fitting the experimental data to theoretical models of the different conformers, their relative populations can also be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly variable-temperature NMR, is a key method for studying conformational equilibria in solution.

Methodology Overview:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

-

Spectrum Acquisition: 1H and 13C NMR spectra are recorded at various temperatures.

-

Signal Analysis: At low temperatures, the rate of chair-chair interconversion slows down, and separate signals for the different conformers may be observed. The relative areas of these signals correspond to the populations of the conformers.

-

Coupling Constant Analysis: The magnitude of vicinal (3JHH) coupling constants is dependent on the dihedral angle between the coupled protons. By analyzing these coupling constants, the relative populations of conformers with different dihedral angles can be determined.

-

Thermodynamic Parameters: By measuring the equilibrium constant at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be calculated.

Computational Chemistry

Computational methods are invaluable for modeling the structures and energies of the different conformers and for interpreting experimental data.

Methodology Overview:

-

Model Building: The 3D structures of the different conformers of cis- and trans-1,2-dichlorocyclohexane are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., MP2, QCISD) with an appropriate basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Conformational Energy Analysis: The relative energies of the different conformers are calculated from the differences in their total energies or Gibbs free energies.

-

Solvent Effects: The influence of a solvent on the conformational equilibrium can be modeled using continuum solvation models (e.g., PCM, SMD).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

References

Spectroscopic Profile of 1,2-Dichlorocyclohexane: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Dichlorocyclohexane, a vital resource for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflows to aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for identifying the carbon-hydrogen framework and the stereochemical relationship between the two chlorine atoms (cis or trans).

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atoms and the conformation of the cyclohexane (B81311) ring.

Table 1: ¹H NMR Chemical Shifts for trans-1,2-Dichlorocyclohexane

| Assignment | Chemical Shift (ppm) |

| A (CHCl) | 4.013 |

| B (CH₂) | 2.320 |

| C (CH₂) | 1.77 |

| D (CH₂) | 1.73 |

| E (CH₂) | 1.419 |

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are often observed.

Table 2: ¹³C NMR Chemical Shifts for this compound Isomers

| Isomer | Carbon Position | Chemical Shift (ppm) |

| trans | C1, C2 (CHCl) | 66.5 |

| C3, C6 (CH₂) | 34.9 | |

| C4, C5 (CH₂) | 24.4 | |

| cis | C1, C2 (CHCl) | 63.3 |

| C3, C6 (CH₂) | 31.5 | |

| C4, C5 (CH₂) | 20.4 |

Note: Specific peak assignments can vary based on the solvent and experimental conditions. Data for the trans isomer is often reported in CDCl₃, while data for the cis isomer has been reported from various sources.[2][3][4]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][5] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[5]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1][3]

-

Data Acquisition :

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.[6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

IR Data

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-3000 | Stretching | C-H (alkane) |

| ~1450 | Bending | C-H (CH₂) |

| ~650-850 | Stretching | C-Cl |

Note: The exact positions of the C-Cl stretching bands can help distinguish between axial and equatorial conformations of the chlorine atoms in the different isomers.[7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : Place one or two drops of pure this compound between two salt plates (e.g., NaCl or KBr).[8] Gently press the plates together to form a thin liquid film.

-

KBr Pellet (for solids) : If the sample is solid, grind a small amount (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[10]

-

Data Acquisition :

-

First, collect a background spectrum of the empty sample holder (or the pure salt plates/KBr pellet) to subtract atmospheric and instrumental interferences.[11]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000 to 600 cm⁻¹.[11] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[11]

-

-

Data Analysis : The resulting spectrum plots transmittance or absorbance versus wavenumber. Identify the characteristic absorption peaks and assign them to the corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Table 4: Significant Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 152 | ~1.4 | [M]⁺ (Molecular ion with 2 x ³⁵Cl) |

| 154 | ~0.9 | [M+2]⁺ (Isotope peak with 1 x ³⁵Cl, 1 x ³⁷Cl) |

| 156 | ~0.15 | [M+4]⁺ (Isotope peak with 2 x ³⁷Cl) |

| 117 | - | [M-Cl]⁺ |

| 81 | 100 | Base Peak |

| 80 | 53 | - |

| 79 | 11.2 | - |

| 55 | 10.8 | - |

| 41 | 13.1 | - |

Data obtained via Electron Ionization (EI) Mass Spectrometry. The molecular weight is 153.05 g/mol .[1][12] The characteristic M, M+2, and M+4 peaks in an approximate 9:6:1 ratio are a clear indicator of a molecule containing two chlorine atoms.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds like this, Gas Chromatography (GC-MS) is a common method where the sample is first separated on a GC column before entering the mass spectrometer.[13]

-

Ionization : The sample molecules are ionized. Electron Ionization (EI) is a standard method where high-energy electrons bombard the sample, causing ionization and fragmentation.[1][12]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[14]

-

Detection : An ion detector measures the abundance of ions at each m/z value.

-

Data Analysis : The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides clues about the molecule's structure.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and structural elucidation for this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical flow of structural elucidation.

References

- 1. TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 1H NMR spectrum [chemicalbook.com]

- 2. TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 13C NMR spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. cis-1,2-Dichlorocyclohexane | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]

- 8. webassign.net [webassign.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. This compound, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Cyclohexane, 1,2-dichloro- [webbook.nist.gov]

- 13. This compound | C6H10Cl2 | CID 13202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

thermodynamic properties of 1,2-Dichlorocyclohexane isomers

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dichlorocyclohexane Isomers

Introduction

This compound is a halogenated cyclic hydrocarbon that exists as two primary geometric isomers: cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane. The stereochemistry and conformational behavior of these isomers significantly influence their physical and thermodynamic properties. Due to the flexibility of the cyclohexane (B81311) ring, both isomers exist as a dynamic equilibrium of chair conformations. Understanding the thermodynamic stability and properties of these various conformers is crucial for applications in organic synthesis, materials science, and computational chemistry.

The trans isomer can exist in two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. In contrast, the cis isomer exists as two enantiomeric chair conformations, each with one chlorine atom in an axial position and one in an equatorial position (a,e and e,a).[1] These conformers rapidly interconvert via a process known as a ring flip, with an energy barrier of approximately 10 kcal/mol.[2] This guide provides a comprehensive overview of the thermodynamic properties of these isomers, details the experimental and computational methods used for their determination, and visualizes the key conformational equilibria.

Thermodynamic Data of Isomers

The thermodynamic properties of the cis and trans isomers have been determined through a combination of experimental measurements and computational calculations. The following tables summarize key quantitative data available for each isomer.

Table 1: Thermodynamic Properties of trans-1,2-Dichlorocyclohexane

| Property | Value | Unit | Source / Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -7.48 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 45.8 | kJ/mol | Experimental (at 359 K)[3] |

| Normal Boiling Point (Tboil) | 193-194 | °C | Experimental[4][5] |

| Normal Melting Point (Tfus) | -6.1 | °C | Experimental[4] |

| Density (at 25 °C) | 1.164 | g/mL | Experimental[4][5] |

Table 2: Thermodynamic Properties of cis-1,2-Dichlorocyclohexane

| Property | Value | Unit | Source / Method |

| Enthalpy of Vaporization (ΔvapH°) | 45.8 | kJ/mol | Experimental (at 379 K)[6] |

| Normal Boiling Point (Tboil) | 206.9 | °C | Experimental[7] |

| Density | 1.14 | g/cm³ | Experimental[7] |

Conformational Analysis and Stability

The relative stability of the different chair conformers is a key aspect of the thermodynamics of this compound.

For trans-1,2-dichlorocyclohexane , the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This preference is attributed to the steric strain that arises from 1,3-diaxial interactions between the large chlorine atoms and the axial hydrogens on the same side of the ring in the diaxial conformation.[8]

For cis-1,2-dichlorocyclohexane , the two chair conformers (axial-equatorial and equatorial-axial) are enantiomers and are therefore of equal energy. The molecule exists as a racemic mixture of these two rapidly interconverting forms.[1] Consequently, cis-1,2-dichlorocyclohexane is an achiral meso compound.[1]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. TRANS-1,2-DICHLOROCYCLOHEXANE | 822-86-6 [chemicalbook.com]

- 6. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]

- 7. cis-1,2-dichlorocyclohexane | CAS#:10498-35-8 | Chemsrc [chemsrc.com]

- 8. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 1,2-Dichlorocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dichlorocyclohexane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile, the underlying physicochemical principles, and a general experimental protocol for determining solubility.

Core Concepts of Solubility

This compound is a chlorinated cyclic alkane. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." As a relatively non-polar molecule, it exhibits greater solubility in non-polar organic solvents. The presence of two chlorine atoms introduces some polarity to the molecule, but the non-polar hydrocarbon ring is the dominant feature influencing its solubility.

Factors such as the polarity of the solvent, the temperature of the system, and the presence of cis/trans isomers of this compound can influence its solubility. Generally, an increase in temperature will lead to an increase in solubility.

Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Diethyl Ether | High | Similar non-polar nature to this compound allows for effective dissolution through van der Waals forces.[1] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | The polar nature of the solvent can interact with the dipole moment of the C-Cl bonds, but the non-polar ring limits high solubility. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability of the solvent to hydrogen bond does not strongly favor the dissolution of the non-polar this compound. |

| Halogenated | Chloroform, Dichloromethane | High | "Like dissolves like" principle is strongly applicable here, with similar intermolecular forces between solute and solvent. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other quantitative analytical instrument

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct second phase of undissolved this compound is necessary to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a full day, depending on the solvent and solute.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

If necessary, centrifuge the sample at a controlled temperature to facilitate the separation of the two phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent with dissolved this compound) using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe filter.

-

Dilute the collected sample to a known volume with the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample using a calibrated Gas Chromatograph (GC) or another suitable analytical method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Factors Influencing Solubility

The following diagram illustrates the key molecular and environmental factors that govern the solubility of this compound in organic solvents.

Caption: Factors influencing this compound solubility.

References

An In-Depth Technical Guide to the Stability and Storage of 1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-dichlorocyclohexane, a crucial chlorinated hydrocarbon intermediate in various synthetic processes. Understanding its stability profile is paramount for ensuring the integrity of research and the quality of developmental drug candidates. This document synthesizes available data on its chemical stability, potential degradation pathways, and appropriate handling and storage protocols.

Chemical Stability Profile

This compound is a colorless liquid that is generally stable under normal temperatures and pressures.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The stability of this compound is also influenced by its isomeric form, with the trans-isomer being more stable than the cis-isomer due to reduced steric hindrance. In the chair conformation of the trans-isomer, both chlorine atoms can occupy equatorial positions, which is a more stable arrangement.[2]

The primary degradation pathway for this compound is dehydrochlorination, which is the elimination of hydrogen chloride. This reaction is particularly favored in the presence of strong bases. Other potential degradation pathways include oxidation and photodegradation.

Table 1: Summary of Chemical Stability and Incompatibilities

| Parameter | Description | References |

| Chemical Stability | Stable under normal temperatures and pressures. | [1] |

| Incompatible Materials | Strong bases, strong oxidizing agents. | [1] |

| Conditions to Avoid | Excess heat, ignition sources, incompatible materials. | [1] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide. | [1] |

Recommended Storage Conditions